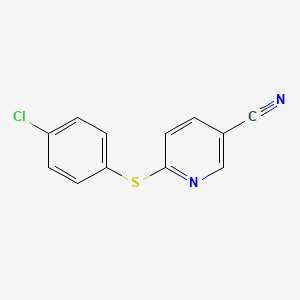

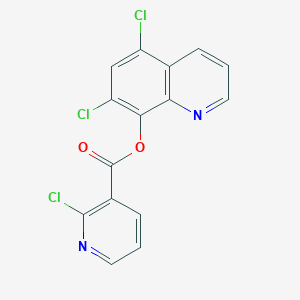

2-(4-Chlorophenylthio)pyridine-5-carbonitrile

Vue d'ensemble

Description

Molecular Structure Analysis

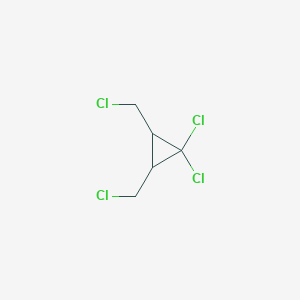

The molecular formula of 2-(4-Chlorophenylthio)pyridine-5-carbonitrile is C12H7ClN2S . Its molecular weight is 246.71500 .Physical And Chemical Properties Analysis

This compound has a density of 1.38g/cm3 . Its boiling point is 441.1ºC at 760 mmHg . The flash point is 220.6ºC .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Pyridine derivatives have been synthesized through novel protocols, and their structures analyzed using X-ray diffraction, spectroscopy, and other techniques. These compounds show interesting structural features and interactions, with applications in material science and chemistry (Tranfić et al., 2011).

Catalysis and Reaction Mechanisms

- The synthesis of thieno[2,3-b]pyridine-5-carbonitriles from amino thiophenes showcases the role of pyridine derivatives in facilitating chemical reactions, which could be extended to the study of 2-(4-Chlorophenylthio)pyridine-5-carbonitrile in similar catalytic processes (Tumey et al., 2008).

Environmental and Energy Applications

- Research into photoelectrochemical reduction of CO2 using conjugated polymers that include pyridine units suggests potential applications in renewable energy and carbon capture technologies. This indicates the broader relevance of pyridine derivatives in environmental chemistry (Apaydin et al., 2016).

Antimicrobial and Biological Studies

- Some pyridine derivatives have been evaluated for their antimicrobial properties, suggesting that this compound could also find applications in the development of new antibacterial and antifungal agents (Abdelghani et al., 2017).

Materials Science

- The investigation of structural, optical, and electrical characteristics of pyridine derivatives in materials science, including their use in fabricating devices with specific optical and electronic properties, highlights the versatility of pyridine compounds in developing new materials (Zedan et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 2-(4-Chlorophenylthio)pyridine-5-carbonitrile, also known as 6-[(4-CHLOROPHENYL)THIO]NICOTINONITRILE, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

This compound acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream biochemical pathways, including the PI3K/Akt pathway, the Ras/Raf/MAPK pathway, and the JAK/STAT pathway. These pathways are involved in cell proliferation, survival, and differentiation .

Result of Action

The inhibition of EGFR by this compound can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cells . It can also upregulate the level of caspase-3, a key enzyme in the execution-phase of cell apoptosis .

Propriétés

IUPAC Name |

6-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLOILLWDIUULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370961 | |

| Record name | 6-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

259683-22-2 | |

| Record name | 6-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid](/img/structure/B1620953.png)

![2-[(2-Oxo-2-phenylethyl)thio]benzoic acid](/img/structure/B1620954.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1620956.png)

![3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid](/img/structure/B1620958.png)

![1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B1620962.png)

![1H-2-benzopyran-1,3,4-trione 4-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B1620972.png)